CK2 Kinase Inhibition: Endocrocin vs. Emodin and Synthetic Anthraquinone Derivatives
In a direct biochemical evaluation targeting human protein kinase CK2, endocrocin demonstrated moderate inhibitory activity with an IC50 value of 6 µM [1]. While emodin served as the natural product benchmark in this study, the research also synthesized and evaluated a series of anthracene-9,10-dione derivatives for comparison. Notably, a synthetic derivative, 1-amino-6-methylanthracene-9,10-dione (compound 4i), emerged as a potent inhibitor with an IC50 of 1.45 µM, whereas the majority of other derivatives, including those with structural modifications, showed only moderate or no activity when tested at 10 µM [1]. This data positions endocrocin as a well-defined, naturally occurring lead scaffold with a specific, quantifiable kinase inhibition profile that is distinct from both its direct natural analog (emodin) and optimized synthetic counterparts.
| Evidence Dimension | CK2 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6 µM |
| Comparator Or Baseline | Emodin (natural analog); 1-amino-6-methylanthracene-9,10-dione (synthetic derivative, 4i) |
| Quantified Difference | Endocrocin IC50 = 6 µM; Derivative 4i IC50 = 1.45 µM (4.1-fold more potent); Most other derivatives showed <50% inhibition at 10 µM. |
| Conditions | In vitro enzymatic assay targeting human protein kinase CK2. |
Why This Matters
For researchers requiring a naturally derived CK2 inhibitor with a defined IC50 for mechanistic studies or as a starting point for medicinal chemistry, endocrocin offers a specific, quantifiable activity that differentiates it from emodin and provides a baseline for SAR studies.
- [1] López-Rojas P, Haidar S, Jürgens FM, Aichele D, Amesty Á, Estévez-Braun A, Jose J. Synthesis and biological evaluation of anthracene-9,10 dione derivatives as CK2 inhibitors. Results in Chemistry. 2023;6:100997. doi:10.1016/j.rechem.2023.100997. View Source
